![molecular formula C13H14N2 B2523780 Methyl[phenyl(pyridin-2-yl)methyl]amine CAS No. 4372-44-5](/img/structure/B2523780.png)
Methyl[phenyl(pyridin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl[phenyl(pyridin-2-yl)methyl]amine” is an organic compound . It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of “this compound” involves several steps. A rapid and high yield synthetic route for the target compound was established with 2-nitropyridine as raw material . The final structure of the compound was determined by 1 HNMR spectrum .Molecular Structure Analysis
The molecular formula of “this compound” is C13H14N2 . Its molecular weight is 198.27 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For example, the reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis and Reactivity
Methyl[phenyl(pyridin-2-yl)methyl]amine and its derivatives have been explored extensively in synthetic chemistry for the development of various heterocyclic compounds. For example, Palamarchuk et al. (2019) demonstrated the use of related structures in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution, indicating the compound's utility in expanding heterocyclic chemistry Palamarchuk et al., 2019.
Antimicrobial Activity
Research by Mallikarjunaswamy et al. (2013) explored the antimicrobial potential of pyrimidine salts, including compounds structurally related to this compound, showcasing the importance of these compounds in developing new antimicrobial agents Mallikarjunaswamy et al., 2013.
Catalysis and Material Science
Bortoluzzi et al. (2011) investigated the synthesis of new platinum(II) and palladium(II) complexes using related compounds as tridentate N-donor ligands. These complexes were examined for their potential in catalysis and material science, illustrating the versatility of this compound derivatives in the development of novel catalysts and materials Bortoluzzi et al., 2011.
Dye and Pigment Synthesis
Modi and Patel (2013) explored the synthesis and characterization of novel bisheteroaryl bisazo dyes incorporating structures similar to this compound. These dyes exhibit unique solvatochromic behavior, highlighting their potential application in the dyeing industry and pigment synthesis Modi & Patel, 2013.
Solar Energy Conversion
A study by Wei et al. (2015) utilized pyridine-anchor co-adsorbents, structurally related to this compound, in dye-sensitized solar cells. These compounds were shown to enhance the performance of solar cells by improving light absorption and charge recombination dynamics, indicating their utility in solar energy conversion technologies Wei et al., 2015.
Safety and Hazards
“Methyl[phenyl(pyridin-2-yl)methyl]amine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Biochemical Pathways
Given the potential similarity to pyrimidinamine derivatives, it may be involved in the inhibition of mitochondrial electron transport, affecting energy production within the cell .
Result of Action
Based on the potential similarity to pyrimidinamine derivatives, it may lead to the inhibition of mitochondrial electron transport, which could disrupt energy production within the cell .
Biochemical Analysis
Biochemical Properties
Pyridinyl compounds are known to be involved in a wide range of biochemical reactions
Cellular Effects
Pyridinyl compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-methyl-1-phenyl-1-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJNWLSRVHHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
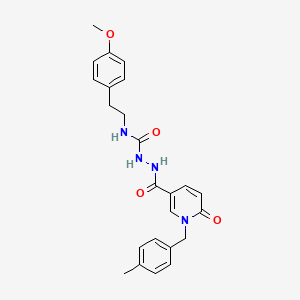


![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)
![2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2523704.png)
![Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2523707.png)

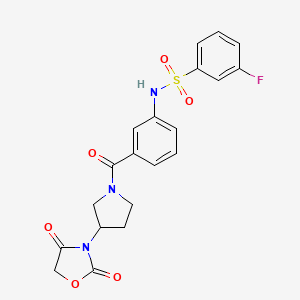
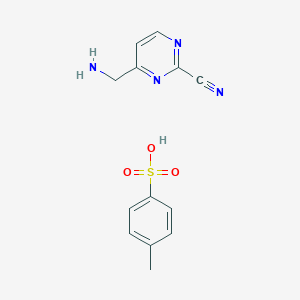
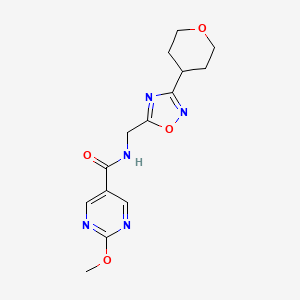

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523715.png)
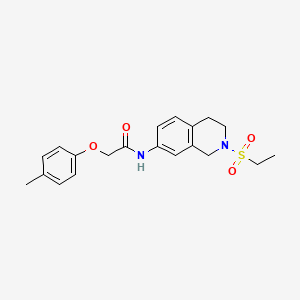
![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)
